Trihexylsilane
Overview
Description
Trihexylsilane is an organosilicon compound . It is a trialkylsilane, similar to Triethylsilane . The Si-H bond in these compounds is reactive .
Synthesis Analysis
Trihexylsilane’s synthesis could be similar to that of Triethylsilane. Triethylsilane is often used in studies of hydrosilylation catalysis . Primary alcohols and ethers were effectively reduced to the corresponding hydrocarbons by HSiEt3 in the presence of catalytic amounts of B(C6F5)3 .
Molecular Structure Analysis
The molecular formula of Trihexylsilane is C18H40Si . Its molecular weight is 284.60 .
Chemical Reactions Analysis
Trihexylsilane’s chemical reactions could be similar to that of Triethylsilane. Triethylsilane is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It has been used in various reactions such as reduction reactions and cross-coupling reactions .
Physical And Chemical Properties Analysis
Trihexylsilane is a solid . Its boiling point is 160.5-161 °C, and it has a density of 0.799 g/mL at 25 °C .
Scientific Research Applications
Summary of the Application
Trihexylsilane is used in the synthesis of silylzinc reagents . These reagents are typically the most functional group tolerant and are notoriously difficult to synthesize .
Results or Outcomes
The new method allows for the direct synthesis of PhMe2SiZnI and Me3SiZnI reagents . Importantly, these can be obtained as solids and stored for longer periods at 4 °C . They have been shown to be significant in cross-coupling of various free alkyl/aryl/alkenyl carboxylic acids with broader functional group tolerance and API derivatives . The general applicability and efficiency of solid Me3SiZnI are shown in a wide variety of reactions including alkylation, arylation, allylation, 1,4-addition, acylation and more .
Application in the Field of Nanotechnology
Summary of the Application
Trihexylsilane is used in the preparation of alkanethiol-capped gold nanoparticles . Gold nanoparticles have attracted considerable attention for applications in catalysis, nonlinear optical materials, and biological sensing due to their characteristic magnetic, electronic, and optical properties .
Methods of Application or Experimental Procedures
The synthesis of gold nanoparticles was carried out by reacting HAuCl4 4H2O and n-C12H25SH with 1 equivalent of Et3SiH in an organic solvent . This method allows for the preparation of thiol-capped gold nanoparticles in a single-phase system under mild conditions .
Results or Outcomes
The reaction affords spherical gold nanoparticles with narrow dispersity . This method is intriguing as it is performed in an organic solvent under mild conditions, making it a potentially environmentally benign process .
Application in the Field of Organic Chemistry
Summary of the Application
Tris(trimethylsilyl)silane, a derivative of trihexylsilane, has found applications as a radical-based reagent in organic chemistry .
Methods of Application or Experimental Procedures
Tris(trimethylsilyl)silane is used in radical reductions, hydrosilylation, and consecutive radical reactions .
Results or Outcomes
Numerous examples of the successful use of tris(trimethylsilyl)silane in these reactions are given .
Application in the Field of Polymer Science
Summary of the Application
Trihexylsilane is used in hydrosilylation reactions in polymer science . These reactions, the anti-Markovnikov additions of silanes to unsaturated bonds present in compounds such as alkenes and alkynes, offer numerous unique and advantageous properties for the preparation of polymeric materials, such as high yields and stereoselectivity .
Results or Outcomes
The advancements in hydrosilylation reactions have led to the preparation of polymeric materials with narrow dispersity . This method is intriguing as it is performed in an organic solvent under mild conditions, making it a potentially environmentally benign process .
Application in the Field of Green Chemistry
Summary of the Application
Trihexylsilane is used in the accelerated expansion of green chemistry . Green chemistry is a rapidly evolving field that is constantly seeking innovative ways to minimize the environmental impact of chemical processes .
Methods of Application or Experimental Procedures
One of the biggest challenges in green chemistry is predicting the environmental impact of new chemicals and processes . Trihexylsilane is used in this process to improve green chemistry predictions/outcomes .
Results or Outcomes
The use of Trihexylsilane in green chemistry has led to significant breakthroughs in improving the environmental impact predictions of new chemicals and processes .
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSHPOFLYFIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883913 | |
Record name | Silane, trihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexylsilane | |
CAS RN |
2929-52-4 | |
Record name | Trihexylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, trihexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR09XWK386 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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